6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

Description

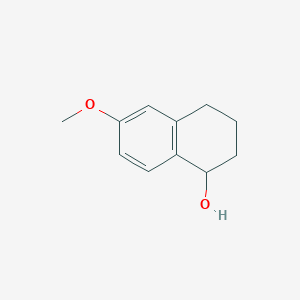

6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 6th position and a hydroxyl group at the 1st position of the tetrahydronaphthalene ring system .

Properties

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h5-7,11-12H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSJZMUJOFGIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the reduction of 6-Methoxy-1-tetralone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale reduction reactions using efficient and cost-effective reducing agents to ensure high yield and purity .

Types of Reactions:

Oxidation: 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the methoxy group.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.

Reduction: NaBH4, LiAlH4 in solvents like ethanol or ether.

Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a catalyst.

Major Products:

Scientific Research Applications

Chemistry

- Intermediate in Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new chemical entities.

- Reactivity Studies : Researchers have explored its reactivity in various chemical transformations, providing insights into its potential utility in organic synthesis .

Biology

- Biological Activities : Investigations into the biological activities of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol have revealed potential antimicrobial and antioxidant properties. Studies have shown that it may exhibit significant radical scavenging activity due to the presence of electron-donating substituents .

Medicine

- Therapeutic Potential : The compound is being explored for its potential therapeutic effects in drug development. Its structural characteristics allow for the design of novel pharmaceuticals targeting various diseases. For instance, it has been evaluated as a candidate for metabolic disorder treatments due to its interaction with specific molecular pathways .

Antioxidant Activity

Research has demonstrated that 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol possesses significant antioxidant activity. In vitro studies using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays showed that compounds with similar structures exhibited comparable or superior antioxidant properties compared to standard references like ascorbic acid .

Structural Analysis

A comprehensive vibrational analysis of 6-Methoxy-1,2,3,4-tetrahydronaphthalene was conducted using FT-IR and Raman spectroscopy. The findings provided novel insights into its conformational stability and molecular interactions . Computational studies using B3LYP methods further elucidated its electronic properties and potential reaction mechanisms.

Mechanism of Action

Comparison with Similar Compounds

- 6-Methoxy-1-tetralone

- 6-Methoxy-1-naphthaldehyde

- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline

Comparison: 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific substitution pattern and the presence of both methoxy and hydroxyl groups. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Biological Activity

Overview

6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, also known as 1-(aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of tetrahydronaphthalenes and is characterized by the presence of a methoxy group and a hydroxyl group on its structure. Research into its biological activity has revealed various mechanisms and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 207.27 g/mol |

| CAS Number | 16821-32-2 |

| IUPAC Name | 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol |

The biological activity of 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is attributed to its interaction with specific molecular targets and pathways. Key mechanisms include:

- Inhibition of Enzymes : This compound has been identified as a moderate inhibitor of retinoic acid metabolizing enzymes. This inhibition can influence various biological processes related to cell differentiation and proliferation .

- Antimicrobial Properties : Preliminary studies suggest that 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol exhibits antimicrobial activity against certain pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Activity

Recent studies have focused on the anticancer properties of this compound. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines. The proposed mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

Case Studies

- Case Study on Retinoic Acid Metabolism : A study presented at the Asian Pacific Congress of Clinical Biochemistry highlighted the role of 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol in modulating retinoic acid metabolism. This modulation is significant for conditions such as cancer and developmental disorders .

- Antimicrobial Efficacy : In a laboratory setting, 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol was tested against a range of bacterial strains. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential for development into antimicrobial therapies .

Comparative Analysis with Related Compounds

To understand the unique properties of 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol better, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(Aminomethyl)-6-hydroxy-naphthalene | Lacks methoxy group | Lower solubility; reduced biological activity |

| 6-Methoxy-naphthalene | No hydroxyl group | Primarily used in chemical synthesis; limited bioactivity |

| 6-Methoxy-tetralone | Ketone instead of alcohol | Exhibits different reactivity; less focus on bioactivity |

Q & A

Basic: What are the common synthetic routes for 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol?

Methodological Answer:

A widely used approach involves starting from 6-methoxy-1-tetralone (CAS 1078-19-9), which is reduced to the corresponding alcohol. For example, enantioselective synthesis can employ chiral auxiliaries such as tert-butanesulfinyl imines. In one protocol, imine intermediates are reacted with Grignard reagents or organometallic compounds, followed by acidic workup to yield the alcohol . Another route utilizes allylation reactions, where 6-methoxy-3,4-dihydronaphthalen-1(2H)-one is treated with allyl carboxylates under specific conditions (e.g., hexane:ethyl acetate solvent systems), achieving yields up to 70% after purification via column chromatography . Key steps include monitoring reaction progress using TLC and optimizing solvent ratios for separation.

Basic: How is 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol characterized in research settings?

Methodological Answer:

Characterization typically involves a combination of spectroscopic and chromatographic techniques:

- Optical Rotation : Enantiopure derivatives are analyzed using polarimetry (e.g., [α]D = +39.2 in CH₂Cl₂) to confirm stereochemical purity .

- Spectroscopy : NMR (¹H/¹³C) and IR identify functional groups and confirm regiochemistry. For example, the methoxy group appears as a singlet in ¹H NMR at ~3.8 ppm .

- Physical Constants : Melting point (77–79°C) and boiling point (312.5°C at 760 mmHg) are cross-referenced with literature data .

- Chromatography : Retention factors (e.g., Rf 0.3 in pentane:ethyl acetate = 8:2) are used to verify purity during synthesis .

Advanced: What strategies are employed for enantioselective synthesis of this compound?

Methodological Answer:

Enantioselective methods often leverage biocatalysts or chiral auxiliaries:

- Lipase-Catalyzed Kinetic Resolution : Pseudomonas cepacea and Candida antarctica lipases selectively acylate alcohol moieties in racemic mixtures, achieving enantiomeric excess (ee) >95%. Reaction conditions (e.g., vinyl acetate as acyl donor, solvent choice) critically influence selectivity .

- Chiral Sulfinimine Auxiliaries : tert-Butanesulfinyl imines facilitate asymmetric addition of nucleophiles (e.g., Grignard reagents), yielding diastereomeric intermediates that are hydrolyzed to enantiopure alcohols. Diastereomer ratios are optimized by adjusting temperature and stoichiometry .

- Monitoring : Chiral HPLC or polarimetry validates ee, while DFT calculations predict transition states to rationalize stereochemical outcomes .

Advanced: How does 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol interact with biological systems, particularly serotonin pathways?

Methodological Answer:

Studies suggest structural analogs act as serotonin modulators. For example, 6-methoxy-tetrahydro-β-carboline derivatives elevate brain serotonin levels by inhibiting tryptophan metabolism diversion. Researchers assess neurochemical effects via:

- In Vivo Models : Administering the compound to rodents and measuring cerebrospinal fluid 5-hydroxyindole levels via HPLC .

- Enzyme Assays : Testing inhibition of tryptophan pyrrolase activity in liver homogenates .

- Behavioral Studies : Correlating serotonin elevation with antidepressant-like effects in forced-swim or tail-suspension tests .

Advanced: How are computational methods like DFT applied to study this compound?

Methodological Answer:

Density functional theory (DFT) predicts stereochemical outcomes and reaction mechanisms:

- Transition State Modeling : Calculations optimize geometries of intermediates (e.g., imine-Mg complexes) to explain diastereoselectivity in Grignard additions .

- Optical Rotation Validation : Computed [α]D values from DFT-optimized structures are compared to experimental data to confirm absolute configuration .

- Solvent Effects : Continuum solvation models (e.g., SMD) simulate solvent interactions during enzymatic resolutions, guiding solvent selection for improved ee .

Advanced: How can researchers resolve contradictions in synthetic yields across methodologies?

Methodological Answer:

Discrepancies in yields (e.g., 35% vs. 70% in allylation reactions) often stem from:

- Purification Efficiency : Column chromatography solvent ratios (e.g., hexane:AcOEt) impact recovery. Adjusting gradient elution improves yield .

- Catalyst Screening : Testing alternative lipases (e.g., Candida antarctica vs. Pseudomonas cepacea) under varying conditions (e.g., acyl donors, temperature) optimizes conversions .

- Reaction Monitoring : Real-time GC-MS or in situ IR identifies side reactions (e.g., over-reduction), enabling protocol adjustments .

Advanced: What role does this compound play in receptor-binding studies for drug discovery?

Methodological Answer:

Derivatives of 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol are explored as 5-HT7 receptor ligands. Key methodologies include:

- Radioligand Binding Assays : Competing against [³H]-5-CT in transfected HEK293 cells to determine Ki values (e.g., Ki = 0.58 nM for high-affinity analogs) .

- Selectivity Profiling : Screening against off-target receptors (e.g., D2, 5-HT1A) using membrane homogenates and scintillation counting .

- Pharmacokinetics : Measuring brain-to-plasma ratios in mice after intraperitoneal injection, with LC-MS quantifying compound and metabolites (e.g., N-dealkylated products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.